molecular formula C15H19N3O B10852990 Pyrazine-2-carboxylic acid adamantan-1-ylamide

Pyrazine-2-carboxylic acid adamantan-1-ylamide

Cat. No.: B10852990
M. Wt: 257.33 g/mol
InChI Key: RURVWNUUUXCYRB-UHFFFAOYSA-N
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Description

Pyrazine-2-carboxylic acid adamantan-1-ylamide: is a compound that combines the structural features of pyrazine and adamantane Pyrazine is a nitrogen-containing heterocyclic aromatic compound, while adamantane is a polycyclic hydrocarbon known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2-carboxylic acid adamantan-1-ylamide typically involves the reaction of pyrazine-2-carboxylic acid with adamantan-1-ylamine. One common method is the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride as a coupling reagent in the presence of 4-dimethylaminopyridine and triethylamine . The reaction proceeds under mild conditions and yields the desired amide product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2-carboxylic acid adamantan-1-ylamide can undergo various chemical reactions, including:

    Oxidation: The pyrazine ring can be oxidized to form pyrazine N-oxides.

    Reduction: The compound can be reduced to form dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Pyrazine-2-carboxylic acid adamantan-1-ylamide is used as a building block in organic synthesis.

Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of anti-tubercular agents. Its derivatives have been evaluated for their activity against Mycobacterium tuberculosis, with some compounds exhibiting significant inhibitory effects .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its stability and rigidity make it a valuable component in the design of high-performance materials .

Mechanism of Action

The mechanism of action of pyrazine-2-carboxylic acid adamantan-1-ylamide in biological systems involves its interaction with specific molecular targets. For instance, in the context of anti-tubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell death .

Comparison with Similar Compounds

    Pyrazinamide: A well-known anti-tubercular drug that shares the pyrazine core structure.

    Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

Uniqueness: Pyrazine-2-carboxylic acid adamantan-1-ylamide combines the pharmacophoric features of both pyrazine and adamantane, offering a unique structural framework that can be exploited for various applications. Its dual functionality allows for enhanced biological activity and stability compared to its individual components .

Properties

IUPAC Name

N-(1-adamantyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c19-14(13-9-16-1-2-17-13)18-15-6-10-3-11(7-15)5-12(4-10)8-15/h1-2,9-12H,3-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURVWNUUUXCYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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